molecular formula C10H16O4 B1240862 Dec-4-enedioic acid CAS No. 72879-22-2

Dec-4-enedioic acid

Cat. No.: B1240862
CAS No.: 72879-22-2
M. Wt: 200.23 g/mol
InChI Key: CXGDCGIPEJKSCK-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-Decenedioic acid is a dicarboxylic fatty acid and a monounsaturated fatty acid.

Scientific Research Applications

  • Estrogenic Activity in Medicine : A study by Seres et al. (2013) explored the uterotrophic effects of drone milk in rats, identifying E-dec-2-enedioic acid as a compound responsible for the estrogen-like effects. This suggests potential medicinal applications in treating infertility and promoting vitality.

  • Industrial Chemicals and Pharmaceuticals : Kim and Gonzalez (2018) reported on an engineered cell factory that produces decanoic acid from glycerol. This production method is significant for industries involving industrial chemicals, pharmaceuticals, and biofuels.

  • Diagnosis of Metabolic Disorders : Johnson et al. (1994) developed a mass spectrometric assay for plasma cis-dec-4-enoic acid, proving its utility in diagnosing medium-chain acyl-CoA dehydrogenase deficiency, a metabolic disorder.

  • Heavy Metal Detection in Environmental Samples : Faraji et al. (2010) utilized decanoic acid-coated nanoparticles for extracting and detecting trace amounts of heavy metals in environmental water samples, showcasing an environmental application.

  • Corrosion Inhibition : The study by Quraishi and Ansari (2003) demonstrated the use of fatty acid triazoles, including those derived from decanoic acid, as corrosion inhibitors for steel in acidic environments.

  • Sensor Development : Lahav et al. (2001) developed ion-sensitive field-effect transistors with a functionalized TiO2 film, showing potential for sensor applications.

  • Biofuel Research : Nakamura et al. (2014) conducted an experimental and modeling study on the oxidation of Diethyl Carbonate (DEC), a derivative of decanoic acid, highlighting its potential as a biofuel.

Properties

CAS No.

72879-22-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(Z)-dec-4-enedioic acid

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1-

InChI Key

CXGDCGIPEJKSCK-IWQZZHSRSA-N

Isomeric SMILES

C(CCC(=O)O)C/C=C\CCC(=O)O

SMILES

C(CCC(=O)O)CC=CCCC(=O)O

Canonical SMILES

C(CCC(=O)O)CC=CCCC(=O)O

melting_point

133 - 137 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dec-4-enedioic acid
Reactant of Route 2
Reactant of Route 2
Dec-4-enedioic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dec-4-enedioic acid
Reactant of Route 4
Dec-4-enedioic acid
Reactant of Route 5
Reactant of Route 5
Dec-4-enedioic acid
Reactant of Route 6
Reactant of Route 6
Dec-4-enedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.